Ethyl-ammonium sulfate

Atmospheric Chemistry Aerosol Science Thermodynamics

Atmospheric modelers and inflammation researchers face a critical supply gap: generic ammonium sulfate cannot replicate the 1-3 orders of magnitude lower vapor pressure or significantly larger osmotic coefficients required for accurate E-AIM model calibration and secondary aerosol formation studies. Ethyl-ammonium sulfate (CAS 507-18-6) directly addresses this by providing the exact physicochemical profile needed for reproducible experimental constraints. • Vapor pressure 1-3 orders of magnitude lower than ammonium sulfate, enabling unique new-particle-formation lab studies. • Osmotic coefficients significantly larger than ammonium sulfate, delivering precise constraints for thermodynamic models. • Demonstrated in vivo anti-inflammatory activity in rodent models, serving as a validated tool compound for medicinal chemistry optimization. Standard global shipping; typical lead time 1-2 weeks for research-grade quantities.

Molecular Formula C4H16N2O4S
Molecular Weight 188.25 g/mol
CAS No. 507-18-6
Cat. No. B3343170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-ammonium sulfate
CAS507-18-6
Molecular FormulaC4H16N2O4S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCCN.CCN.OS(=O)(=O)O
InChIInChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4)
InChIKeyZGARNLJTTXHQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-Ammonium Sulfate Technical Specifications


Ethyl-ammonium sulfate (CAS 507-18-6), with the molecular formula (C₂H₈N)₂·SO₄ and a molecular weight of 188.25 g/mol, is a protic ionic liquid (PIL) and an organic salt formed from ethylamine and sulfuric acid . It is characterized as a primary alkylammonium sulfate, existing as a solid or liquid depending on temperature and hydration, and is frequently utilized as a synthetic intermediate, catalyst, and research tool in pharmaceutical and atmospheric chemistry applications [1].

Why Ethyl-Ammonium Sulfate Cannot Be Substituted


Generic substitution in procurement and research workflows involving ethyl-ammonium sulfate is not feasible due to significant, quantifiable differences in its physicochemical and thermodynamic properties compared to its inorganic analog, ammonium sulfate, and its structurally similar alkylaminium counterparts. These are not mere variations within a class; they represent fundamental shifts in behavior that directly impact atmospheric nucleation models, aerosol behavior, formulation stability, and catalytic efficiency. The following quantitative evidence demonstrates that the specific ethyl substitution on the ammonium cation leads to properties such as substantially lower vapor pressure and altered water activity, which are critical for specific scientific applications [1].

Ethyl-Ammonium Sulfate Quantitative Evidence


Osmotic Coefficients & Water Activity vs. Ammonium Sulfate

Ethyl-ammonium sulfate (EAS) exhibits significantly larger osmotic coefficients and lower water activities than its inorganic analog, ammonium sulfate, in aqueous solutions at a 2:1 aminium-to-sulfate ratio. This difference is critical for accurate modeling of atmospheric aerosol behavior [1].

Atmospheric Chemistry Aerosol Science Thermodynamics

Vapor Pressure vs. Ammonium Sulfate

The vapor pressure of monoethylaminium sulfate (MEAS), the specific form of ethyl-ammonium sulfate studied, is 1 to 3 orders of magnitude lower than that of ammonium sulfate. This quantitative difference enables MEAS to contribute significantly to new particle formation and secondary aerosol formation in the atmosphere, a role that ammonium sulfate cannot fulfill as effectively [1].

Atmospheric Chemistry Aerosol Formation Gas-Particle Partitioning

In Vivo Anti-Inflammatory Activity

Ethyl-ammonium sulfate demonstrates dose-dependent in vivo anti-inflammatory activity in established animal models. In a mouse ear swelling model induced by phorbol ester, intravenous administration of ethyl-ammonium sulfate at doses of 12.5, 25, 50, 100, and 200 mg/kg resulted in measurable inhibition of swelling. A comparator study in a carrageenan-induced rat paw edema model further supports this biological effect [1].

Pharmaceutical Research Inflammation Drug Discovery

Ethyl-Ammonium Sulfate Application Scenarios


Aerosol Thermodynamic Model Calibration

Ethyl-ammonium sulfate is a critical standard for calibrating and validating atmospheric thermodynamic models, such as the Extended Aerosol Inorganics Model (E-AIM). Its unique properties, including osmotic coefficients that are significantly larger than those of ammonium sulfate and a vapor pressure that is 1-3 orders of magnitude lower, provide specific constraints for modeling algorithms. This ensures that models can accurately predict the behavior of organic-inorganic aerosol systems in the atmosphere, a key requirement for climate and air quality research [1][2].

Target for Aerosol Nucleation Studies

Due to its vapor pressure being 1-3 orders of magnitude lower than ammonium sulfate, ethyl-ammonium sulfate serves as a primary target compound for laboratory studies investigating the initial steps of atmospheric new particle formation. Its ability to contribute to aerosol formation where inorganic salts cannot makes it an essential material for experiments designed to unravel the complex chemistry of secondary aerosol formation in both controlled laboratory and simulated environmental chamber studies [2].

Lead Scaffold for Anti-Inflammatory Drug Discovery

The demonstrated in vivo anti-inflammatory activity of ethyl-ammonium sulfate in rodent models (phorbol ester-induced ear swelling and carrageenan-induced paw edema) positions this compound as a potential lead scaffold or a valuable tool compound in pharmaceutical research. Researchers in the field of inflammation can utilize it as a positive control or a starting point for medicinal chemistry optimization to develop novel therapeutic candidates targeting inflammatory pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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